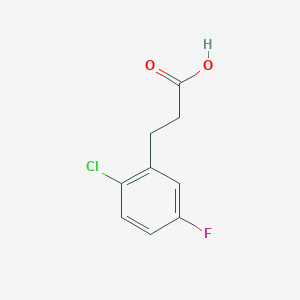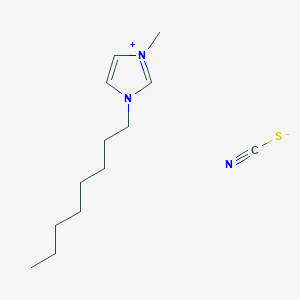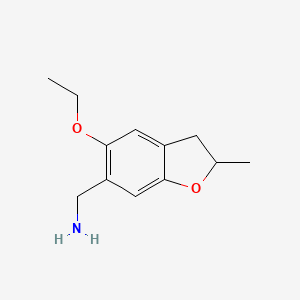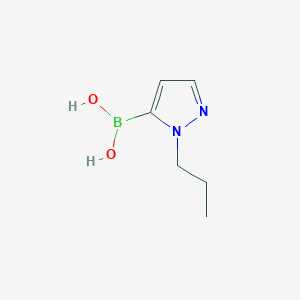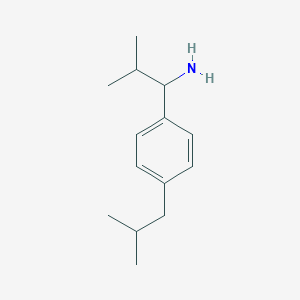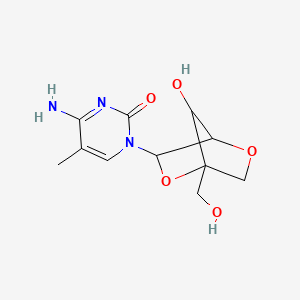
5-Methyl-2'-o,4'-C-methylenecytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2’-O,4’-C-methylenecytidine: is a cytidine nucleoside analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which are enzymes involved in the methylation of DNA. This compound has potential anti-metabolic and anti-tumor activities .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Methyl-2’-O,4’-C-Methylenecytidin umfasst mehrere Schritte. Einer der Synthesewege umfasst die folgenden Schritte :
- Reaktion mit Pyridin für 3 Stunden bei Raumtemperatur.
- Behandlung mit 80%iger Essigsäure für 4 Stunden bei 90 °C.
- Weitere Reaktion mit Pyridin für 72 Stunden bei Raumtemperatur.
- Verwendung von N,O-Bis(trimethylsilyl)acetamid und TMS-Triflat.
Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Die Synthese beinhaltet typischerweise die Verwendung standardmäßiger organischer Synthesetechniken und Reinigungsmethoden, um hohe Reinheitsgrade zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5-Methyl-2’-O,4’-C-Methylenecytidin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen zu verschiedenen substituierten Cytidin-Analoga führen können.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2’-O,4’-C-Methylenecytidin hat mehrere wissenschaftliche Forschungsanwendungen :
Chemie: Wird als Nukleosid-Analogon bei der Untersuchung von DNA-Methylierung und Enzyminhibition verwendet.
Biologie: Untersucht auf seine Fähigkeit, DNA-Methyltransferasen zu hemmen, die eine Rolle bei der Genexpression und -regulation spielen.
Medizin: Für seine Antitumor- und antimetabolischen Aktivitäten untersucht, was es zu einem Kandidaten für die Krebstherapie macht.
Industrie: Wird in Forschung und Entwicklung aufgrund seiner einzigartigen Eigenschaften als Cytidin-Analogon eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Methyl-2’-O,4’-C-Methylenecytidin beinhaltet die Hemmung von DNA-Methyltransferasen . Diese Enzyme sind dafür verantwortlich, Methylgruppen an DNA zu addieren, was die Genexpression beeinflussen kann. Durch die Hemmung dieser Enzyme kann die Verbindung die Genexpression potenziell verändern und Antitumorwirkungen ausüben. Zu den molekularen Zielstrukturen gehören DNA-Methyltransferasen, und die beteiligten Pfade beziehen sich auf DNA-Methylierung und Genregulation.
Wirkmechanismus
The mechanism of action of 5-Methyl-2’-O,4’-C-methylenecytidine involves the inhibition of DNA methyltransferases . These enzymes are responsible for adding methyl groups to DNA, which can affect gene expression. By inhibiting these enzymes, the compound can potentially alter gene expression and exert anti-tumor effects. The molecular targets include DNA methyltransferases, and the pathways involved are related to DNA methylation and gene regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Zebularin: Ein weiteres Cytidin-Analogon, das DNA-Methyltransferasen hemmt.
5-Azacytidin: Ein Nukleosid-Analogon, das zur Behandlung von myelodysplastischem Syndrom eingesetzt wird.
Decitabin: Ein Cytidin-Analogon, das zur Behandlung bestimmter Krebsarten eingesetzt wird.
Vergleich: 5-Methyl-2’-O,4’-C-Methylenecytidin ist aufgrund seiner spezifischen Struktur einzigartig, die eine Methylenbrücke zwischen den 2’-O- und 4’-C-Positionen beinhaltet. Dieses strukturelle Merkmal kann zu seinen unterschiedlichen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen im Vergleich zu anderen Cytidin-Analoga beitragen.
Eigenschaften
CAS-Nummer |
847650-87-7 |
|---|---|
Molekularformel |
C11H15N3O5 |
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
4-amino-1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C11H15N3O5/c1-5-2-14(10(17)13-8(5)12)9-6-7(16)11(3-15,19-9)4-18-6/h2,6-7,9,15-16H,3-4H2,1H3,(H2,12,13,17)/t6-,7+,9-,11+/m1/s1 |
InChI-Schlüssel |
NELYIRACPIJATH-SZVQBCOZSA-N |
SMILES |
CC1=CN(C(=O)N=C1N)C2C3C(C(O2)(CO3)CO)O |
Isomerische SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)CO)O |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C2C3C(C(O2)(CO3)CO)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(2-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B3287648.png)
![N-(4-ethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B3287661.png)
![N-(3,4-dimethoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B3287664.png)
![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B3287669.png)
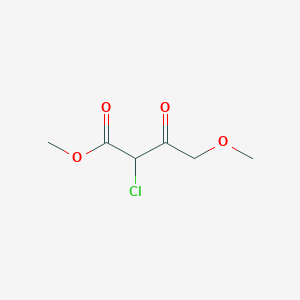
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3287688.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3287699.png)
![5-(2-morpholino-2-oxoethyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3287705.png)
